20-O-Acetylingenol-3-angelate
Overview
Description
20-O-Acetylingenol-3-angelate: is a natural diterpene ester compound found in the leaves and stems of the plant IngaThis compound has garnered significant interest due to its diverse biological activities, including tumor growth inhibition, anti-inflammatory, antifungal, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-O-Acetylingenol-3-angelate involves multiple steps, starting from ingenol, a diterpene alcohol. The key steps include esterification and acetylation reactions. The reaction conditions typically involve the use of reagents such as acetic anhydride and pyridine for acetylation, and angelic acid for esterification .
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, particularly from the plant Euphorbia pekinensis. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 20-O-Acetylingenol-3-angelate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antifungal, and antioxidant effects. It is used in studies related to cell cycle regulation and apoptosis .
Medicine: 20-O-Acetylingenol-3-angelate has shown promising anticancer activity. It inhibits the growth of various cancer cell lines, including K562, HL-60, KT-1, MCF-7/adr, A549, and NIH3T3 cells .
Industry: The compound is used in the development of pharmaceutical formulations and as a bioactive ingredient in various health products .
Mechanism of Action
20-O-Acetylingenol-3-angelate exerts its effects through multiple molecular targets and pathways. It induces cell cycle arrest at the G2/M phase, leading to apoptosis and necrosis in cancer cells. The compound activates protein kinase C, which plays a crucial role in regulating cell proliferation and survival .
Comparison with Similar Compounds
Ingenol-3-angelate: A derivative of ingenol with similar anticancer activity.
Ingenol mebutate: Another ingenol derivative used in the treatment of actinic keratosis.
Phorbol esters: Compounds with similar biological activities, including tumor promotion and inflammation.
Uniqueness: 20-O-Acetylingenol-3-angelate is unique due to its dual functional groups (acetyl and angeloyl), which contribute to its distinct biological activities. Its ability to induce cell cycle arrest and apoptosis makes it a valuable compound in cancer research .
Properties
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O7/c1-8-13(2)24(31)34-23-14(3)11-26-15(4)9-19-20(25(19,6)7)18(22(26)30)10-17(12-33-16(5)28)21(29)27(23,26)32/h8,10-11,15,18-21,23,29,32H,9,12H2,1-7H3/b13-8-/t15-,18+,19-,20+,21-,23+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCAGKYWXRKLSN-KLKWOBOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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